molecular formula C13H17ClN2O2 B8309403 6-chloro-N-[1-(hydroxymethyl)cyclohexyl]nicotinamide

6-chloro-N-[1-(hydroxymethyl)cyclohexyl]nicotinamide

Cat. No. B8309403
M. Wt: 268.74 g/mol
InChI Key: ZEYUDZAZBGNUMF-UHFFFAOYSA-N
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Patent
US07863450B2

Procedure details

Triethylamine (2.2 ml, 16.12 mmol, 2 eq), hydroxybenzotriazole hydrate (0.217 g, 1.61 mmol, 0.2 eq), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.7 g, 8.87 mmol, 1.1 eq) are added to a cold (ice bath) solution of 6-chloronicotinic acid (1.27 g, 8.06 mmol, 1 eq) and (1-aminocyclohexyl)methanol (1.04 g, 8.06 mmol, 1 eq) in dichloromethane (80 ml), stirred 30 min at 0° C. and then at room temperature for 1 h. The organic layer is then washed with water, with a saturated solution of aqueous sodium hydrogenocarbonate and dried over magnesium sulfate. The solvent is finally removed to give 2.46 g of a yellow oil.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
0.217 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.O.OC1C2N=NNC=2C=CC=1.Cl.CN(C)CCCN=C=NCC.[Cl:31][C:32]1[CH:40]=[CH:39][C:35]([C:36]([OH:38])=O)=[CH:34][N:33]=1.[NH2:41][C:42]1([CH2:48][OH:49])[CH2:47][CH2:46][CH2:45][CH2:44][CH2:43]1>ClCCl>[Cl:31][C:32]1[CH:40]=[CH:39][C:35]([C:36]([NH:41][C:42]2([CH2:48][OH:49])[CH2:47][CH2:46][CH2:45][CH2:44][CH2:43]2)=[O:38])=[CH:34][N:33]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
hydroxybenzotriazole hydrate
Quantity
0.217 g
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
1.04 g
Type
reactant
Smiles
NC1(CCCCC1)CO
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic layer is then washed with water, with a saturated solution of aqueous sodium hydrogenocarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is finally removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC2(CCCCC2)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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